molecular formula C10H13FO3 B145003 2-(2-Ethoxy-5-fluorophenoxy)ethanol CAS No. 125960-77-2

2-(2-Ethoxy-5-fluorophenoxy)ethanol

Cat. No. B145003
M. Wt: 200.21 g/mol
InChI Key: PAHPDZOMSRNTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxy-5-fluorophenoxy)ethanol, also known as EFPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFPE is a colorless liquid that is soluble in water, ethanol, and other organic solvents.

Mechanism Of Action

The mechanism of action of 2-(2-Ethoxy-5-fluorophenoxy)ethanol is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 2-(2-Ethoxy-5-fluorophenoxy)ethanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. 2-(2-Ethoxy-5-fluorophenoxy)ethanol has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the synthesis of prostaglandins.

Biochemical And Physiological Effects

2-(2-Ethoxy-5-fluorophenoxy)ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(2-Ethoxy-5-fluorophenoxy)ethanol has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Ethoxy-5-fluorophenoxy)ethanol in lab experiments is its low toxicity and ease of synthesis. 2-(2-Ethoxy-5-fluorophenoxy)ethanol is also relatively stable under normal laboratory conditions, making it a suitable candidate for long-term experiments. However, one of the limitations of using 2-(2-Ethoxy-5-fluorophenoxy)ethanol in lab experiments is its limited solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 2-(2-Ethoxy-5-fluorophenoxy)ethanol. One area of interest is the development of new synthetic methods for 2-(2-Ethoxy-5-fluorophenoxy)ethanol and its derivatives. Another area of interest is the study of the pharmacological properties of 2-(2-Ethoxy-5-fluorophenoxy)ethanol in animal models, with the ultimate goal of developing new drugs for the treatment of various diseases. Additionally, the potential applications of 2-(2-Ethoxy-5-fluorophenoxy)ethanol in the fields of nanotechnology and biotechnology are also areas of interest for future research.

Synthesis Methods

2-(2-Ethoxy-5-fluorophenoxy)ethanol can be synthesized through a simple reaction between 2-fluoro-5-nitrophenol and ethylene glycol monoethyl ether in the presence of a catalytic amount of potassium carbonate. This reaction takes place under reflux conditions and yields 2-(2-Ethoxy-5-fluorophenoxy)ethanol as the major product. The purity of 2-(2-Ethoxy-5-fluorophenoxy)ethanol can be improved through recrystallization or distillation processes.

Scientific Research Applications

2-(2-Ethoxy-5-fluorophenoxy)ethanol has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 2-(2-Ethoxy-5-fluorophenoxy)ethanol is in the field of organic synthesis, where it can be used as a building block for the synthesis of various compounds. 2-(2-Ethoxy-5-fluorophenoxy)ethanol has also been studied for its potential applications as a surfactant, emulsifier, and dispersant in various industries, including the pharmaceutical, cosmetic, and food industries.

properties

CAS RN

125960-77-2

Product Name

2-(2-Ethoxy-5-fluorophenoxy)ethanol

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

2-(2-ethoxy-5-fluorophenoxy)ethanol

InChI

InChI=1S/C10H13FO3/c1-2-13-9-4-3-8(11)7-10(9)14-6-5-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

PAHPDZOMSRNTKC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)F)OCCO

Canonical SMILES

CCOC1=C(C=C(C=C1)F)OCCO

synonyms

Ethanol, 2-(2-ethoxy-5-fluorophenoxy)- (9CI)

Origin of Product

United States

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